molecular formula C₂₂H₂₀N₂Na₂O₆ B1151994 SN-38 Carboxylate Disodium Salt

SN-38 Carboxylate Disodium Salt

Cat. No.: B1151994
M. Wt: 454.38
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, oxido, and indolizinoquinoline moieties. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SN-38 Carboxylate Disodium Salt typically involves multi-step organic reactions. The process begins with the preparation of the indolizinoquinoline core, followed by the introduction of the ethyl and hydroxymethyl groups. The final steps involve the oxidation and hydrolysis reactions to achieve the desired compound. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and efficient production of the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The oxido group can be reduced to form hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indolizinoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted indolizinoquinolines. These derivatives can exhibit different chemical and biological properties, making them valuable for further research.

Scientific Research Applications

Disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of SN-38 Carboxylate Disodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizinoquinoline derivatives and compounds with similar functional groups, such as:

  • 4,4’-Difluorobenzophenone
  • Indolizino[1,2-b]quinoline derivatives
  • Hydroxymethyl-substituted quinolines

Uniqueness

Disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C₂₂H₂₀N₂Na₂O₆

Molecular Weight

454.38

Synonyms

(αS)-α,12-Diethyl-9,11-dihydro-α,2-dihydroxy-8-(hydroxymethyl)-9-oxo-9-indolizino[1,2-b]quinoline-7-acetic Acid Disodium Salt;  SN 38 Acid Sodium Salt;  _x000B_

Origin of Product

United States

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